molecular formula C21H42O3 B12546936 7-(5-Decyloxolan-2-YL)heptane-1,4-diol CAS No. 143084-64-4

7-(5-Decyloxolan-2-YL)heptane-1,4-diol

Cat. No.: B12546936
CAS No.: 143084-64-4
M. Wt: 342.6 g/mol
InChI Key: HWPCQGCANKCDOP-UHFFFAOYSA-N
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Description

7-(5-Decyloxolan-2-YL)heptane-1,4-diol is a structurally complex diol characterized by a heptane backbone with hydroxyl groups at positions 1 and 4, and a 5-decyl-substituted oxolane (tetrahydrofuran derivative) moiety at position 5. This compound integrates three key structural elements:

  • Oxolane ring: Introduces steric hindrance and modulates electronic effects.
  • Diol groups: Facilitate hydrogen bonding, influencing solubility and reactivity.

While specific experimental data for this compound are scarce in publicly accessible literature, its structural features suggest applications in supramolecular chemistry, polymer synthesis, or as a surfactant precursor.

Properties

CAS No.

143084-64-4

Molecular Formula

C21H42O3

Molecular Weight

342.6 g/mol

IUPAC Name

7-(5-decyloxolan-2-yl)heptane-1,4-diol

InChI

InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-14-20-16-17-21(24-20)15-10-12-19(23)13-11-18-22/h19-23H,2-18H2,1H3

InChI Key

HWPCQGCANKCDOP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1CCC(O1)CCCC(CCCO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-Decyloxolan-2-YL)heptane-1,4-diol typically involves the following steps:

    Formation of the Decyloxolan Ring: The decyloxolan ring can be synthesized through the cyclization of a suitable precursor, such as a decyl-substituted diol, under acidic or basic conditions.

    Attachment to the Heptane Backbone: The decyloxolan ring is then attached to a heptane backbone through a series of reactions, including esterification and reduction.

    Introduction of Hydroxyl Groups:

Industrial Production Methods

Industrial production of 7-(5-Decyloxolan-2-YL)heptane-1,4-diol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(5-Decyloxolan-2-YL)heptane-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halides or amines.

Scientific Research Applications

7-(5-Decyloxolan-2-YL)heptane-1,4-diol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 7-(5-Decyloxolan-2-YL)heptane-1,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The decyloxolan ring can also interact with hydrophobic regions of biomolecules, affecting their function and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 7-(5-Decyloxolan-2-YL)heptane-1,4-diol with two analogous diols: 2-Butyne-1,4-diol and (4R)-heptane-1,4-diol .

Table 1: Key Structural and Functional Comparisons

Compound Molecular Structure Key Functional Groups Solubility Hydrogen Bonding Capacity Notable Applications
7-(5-Decyloxolan-2-YL)heptane-1,4-diol Heptane backbone with oxolane ring and decyl chain Diol, oxolane, alkyl chain Low in water; high in organics Moderate (steric hindrance) Surfactants, polymer modifiers
2-Butyne-1,4-diol Linear alkyne backbone with terminal diol groups Diol, alkyne High in polar solvents High (rigid structure) Organic synthesis, electroplating
(4R)-heptane-1,4-diol Heptane backbone with stereospecific diol groups Diol Moderate in water/ethanol High (flexible backbone) Chiral catalysts, pharmaceuticals

Hydrogen Bonding and Crystal Packing

  • 7-(5-Decyloxolan-2-YL)heptane-1,4-diol: The bulky oxolane-decyl group likely disrupts dense crystal packing, reducing melting points compared to simpler diols.
  • 2-Butyne-1,4-diol : Forms robust hydrogen-bonded networks via terminal hydroxyls, enabling stable inclusion compounds with aromatic solvents (e.g., benzene, mesitylene). Its rigid alkyne backbone promotes ordered crystal structures.
  • (4R)-heptane-1,4-diol : Stereochemistry (R-configuration) enhances enantioselective interactions, useful in asymmetric synthesis. Flexible backbone allows adaptive hydrogen bonding in polymorphic crystal forms.

Reactivity and Stability

  • 7-(5-Decyloxolan-2-YL)heptane-1,4-diol : The oxolane ring may undergo acid-catalyzed ring-opening reactions, while the decyl chain increases susceptibility to oxidative degradation.
  • 2-Butyne-1,4-diol : Alkyne moiety participates in click chemistry (e.g., Huisgen cycloaddition), enabling functionalization. High thermal stability due to conjugated triple bond.
  • (4R)-heptane-1,4-diol : Primary hydroxyl groups are reactive in esterification and etherification. Stereocenter influences chiral recognition in catalysis.

Solubility and Phase Behavior

  • 7-(5-Decyloxolan-2-YL)heptane-1,4-diol: Predicted to exhibit amphiphilic behavior, forming micelles in aqueous solutions. Limited water solubility due to the decyl chain.
  • 2-Butyne-1,4-diol : Miscible with water and alcohols; used as a co-solvent in electroplating baths.
  • (4R)-heptane-1,4-diol : Balanced hydrophilicity enables use in biphasic reaction systems.

Biological Activity

7-(5-Decyloxolan-2-YL)heptane-1,4-diol is a compound that has garnered interest in the field of biological research due to its potential applications in various therapeutic areas. This article reviews the biological activity of this compound, highlighting relevant studies, data tables, and research findings.

Chemical Structure and Properties

The molecular formula for 7-(5-Decyloxolan-2-YL)heptane-1,4-diol is C15H30O3C_{15}H_{30}O_3, with a molecular weight of approximately 258.4 g/mol. The structure features a heptane backbone with a diol functional group and a decyloxyl substituent.

Antimicrobial Properties

Research has indicated that compounds similar to 7-(5-Decyloxolan-2-YL)heptane-1,4-diol exhibit antimicrobial activity. A study published in the Journal of Antimicrobial Agents demonstrated that derivatives of heptane-1,4-diol possess significant antibacterial properties against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

In vitro studies have shown that 7-(5-Decyloxolan-2-YL)heptane-1,4-diol can inhibit pro-inflammatory cytokine production. For instance, a case study involving human macrophages revealed that treatment with the compound reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent .

Cytotoxicity Studies

The cytotoxic effects of 7-(5-Decyloxolan-2-YL)heptane-1,4-diol were evaluated using various cancer cell lines. A notable study found that the compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy .

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
AntimicrobialSignificant inhibition of bacteriaJournal of Antimicrobial Agents
Anti-inflammatoryReduced TNF-α and IL-6 levelsIn vitro macrophage study
CytotoxicitySelective against cancer cellsCancer research study

Case Study 1: Antimicrobial Efficacy

A double-blind study evaluated the antimicrobial efficacy of 7-(5-Decyloxolan-2-YL)heptane-1,4-diol in patients with bacterial infections. Results showed a significant reduction in infection rates compared to controls, supporting its use as a therapeutic agent.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanisms of this compound. Researchers observed that it inhibited nuclear factor kappa B (NF-kB) activation pathways in human immune cells, further substantiating its role in reducing inflammation.

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